molecular formula C20H12BrCl2NO2 B2875043 4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 329786-98-3

4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No. B2875043
CAS RN: 329786-98-3
M. Wt: 449.13
InChI Key: IGOXSVCZAAISML-UHFFFAOYSA-N
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Description

“4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as "2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide" . It has a molecular weight of 387.06 .


Molecular Structure Analysis

The molecular structure of this compound has been studied . The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . For a detailed structural analysis, please refer to the original research .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of metal complexes, particularly with Ni(II) and Cu(II), using 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, reveal insights into their molecular structures. These complexes have been analyzed using techniques such as elemental analyses, FT-IR, 1H-NMR spectroscopy, and single-crystal X-ray diffraction, showing that they form neutral cis-[ML2] complexes with specific crystalline structures (Binzet et al., 2009).

Molecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, including 2-bromo and 2-chloro benzamide derivatives, has been conducted to understand their molecular interactions. These studies include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Such analyses help in understanding the stabilization mechanisms of these molecules, highlighting the significance of hydrogen bonding and π-interactions in their solid-state structures (Saeed et al., 2020).

Antipathogenic Activity

The antipathogenic properties of thiourea derivatives have been explored for their potential as antimicrobial agents. The presence of bromide, iodine, or fluorine, alongside chloride atoms, in these compounds has shown significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of these derivatives for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Development of New Materials

Research into the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives has opened new pathways for the synthesis of aryl bromides. This process utilizes NH4Br as both a brominating reagent and electrolyte, offering a greener alternative to traditional methods by avoiding the use of chemical oxidants (Yang et al., 2019).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that benzylic halides, which this compound is a type of, typically react via an sn1 or sn2 pathway .

Mode of Action

The compound interacts with its targets through a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to continue the reaction .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of cloxazolam and its metabolites .

Result of Action

It’s known that the compound is used in the synthesis of cloxazolam and its metabolites , suggesting it plays a role in the production of these substances.

properties

IUPAC Name

4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrCl2NO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOXSVCZAAISML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

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